Acetylpyruvic Acid-13C3
Description
Significance of Pyruvic Acid as a Central Metabolic Node in Biochemical Pathways
Pyruvic acid, and its conjugate base pyruvate (B1213749), holds a critical position in cellular metabolism. wikipedia.orgcreative-proteomics.com It stands at the crossroads of several major metabolic pathways, most notably as the end-product of glycolysis and the starting point for the tricarboxylic acid (TCA) cycle. wikipedia.orgontosight.ai One molecule of glucose is broken down into two molecules of pyruvate during glycolysis. creative-proteomics.com From there, pyruvate has several potential fates depending on the cell's energy needs and the availability of oxygen.
Historical Context and Evolution of ¹³C-Labeled Compound Applications in Academic Research
The concept of using isotopes as tracers in biochemical research dates back to the early 20th century. A review of isotopic tracer methods was published as early as 1940. The landscape of this research was significantly transformed by the advent of the uranium pile reactor after 1940, which made important radioactive isotopes more widely available. Concurrently, the commercial production of stable isotopes such as ¹³C began to expand, providing researchers with a new set of non-radioactive tools.
Initially, research often utilized simple ¹³C-labeled molecules like carbon dioxide. Over time, as synthetic chemistry techniques advanced, scientists became capable of incorporating ¹³C atoms into more complex organic molecules, including metabolites like pyruvic acid. This progression allowed for increasingly sophisticated experiments to probe the intricate details of biosynthetic pathways. The development of high-resolution analytical instruments, particularly mass spectrometers and NMR spectrometers, has been a driving force in the widespread adoption of ¹³C-labeled compounds in metabolomics and systems biology. osi.lv
Acetylpyruvic Acid: A Related Metabolic Intermediate
Acetylpyruvic acid, known chemically as 2,4-dioxopentanoic acid, is an alpha-keto acid that serves as a metabolic intermediate. It is involved in the metabolism of certain amino acids and can act as a precursor in the synthesis of other compounds necessary for cellular function. It can be synthesized through methods such as the condensation of acetone (B3395972) with oxalic acid.
While detailed research findings on the specific applications of Acetylpyruvic Acid-13C3 are not widely available in published literature, its potential as a research tool can be inferred from the principles of isotopic labeling and the known roles of related compounds. Labeling acetylpyruvic acid with three ¹³C atoms would create a tracer that could be used to investigate the specific metabolic pathways in which it participates.
Potential Research Applications of this compound
The table below outlines the potential research applications of this compound based on established methodologies for other ¹³C-labeled metabolic tracers.
| Research Area | Potential Application of this compound | Analytical Technique |
| Metabolic Pathway Analysis | To trace the metabolic fate of the acetyl group and the pyruvate backbone within cellular systems, identifying the enzymes and pathways that process this specific molecule. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Amino Acid Metabolism | To investigate its role as an intermediate in the breakdown or synthesis of specific amino acids. | ¹³C-Metabolic Flux Analysis |
| Pharmaceutical Development | To study its role as a potential precursor in the biosynthesis of therapeutic compounds. | LC-MS/MS, NMR |
| Biotechnology | To track its conversion into other valuable chemicals during microbial fermentation processes. | Isotope Ratio Mass Spectrometry |
Properties
Molecular Formula |
C₂¹³C₃H₆O₄ |
|---|---|
Molecular Weight |
133.08 |
Synonyms |
2,4-Dioxopentanoic Acid-13C3; Acetoneoxalic Acid-13C3; Acetopyruvic Acid-13C3; Acetylpyruvic Acid-13C3; 2,4-Dioxo-valeric Acid-13C3; 2,4-Dioxo-pentanoic Acid-13C3 |
Origin of Product |
United States |
Academic Synthesis and Isotopic Characterization of Acetylpyruvic Acid 13c3
Strategies for Site-Specific ¹³C Incorporation
The synthesis of Acetylpyruvic Acid-13C3 requires a strategic approach to ensure the precise incorporation of three ¹³C atoms into the molecule's carbon backbone. The primary strategy involves the use of a heavily labeled, commercially available precursor that can be chemically elaborated to the final product. For this compound, the most direct precursor is Pyruvic acid-¹³C₃. medchemexpress.com In this starting material, all three carbon atoms are ¹³C isotopes. This "uniformly" labeled precursor ensures that the pyruvoyl moiety of the final product retains the ¹³C₃ labeling pattern.
Alternative strategies, while more complex, could involve the condensation of smaller, positionally labeled fragments. For instance, a labeled acetyl donor could be reacted with a labeled C3 unit. However, utilizing a single, fully labeled C3 precursor like Pyruvic acid-¹³C₃ simplifies the synthesis, minimizes isotopic scrambling from multiple precursors, and provides a clear and predictable labeling pattern in the final molecule. copernicus.org This approach is foundational for metabolic flux analysis where the fate of contiguous carbon atoms is tracked. nih.gov
Chemical Synthesis Pathways and Methodologies for Research-Scale Production
The research-scale synthesis of this compound is typically achieved through a base-catalyzed Claisen-type condensation reaction. This method involves the reaction of a pyruvate (B1213749) ester with an acetate (B1210297) ester. To produce the ¹³C₃-labeled target compound, an ester of Pyruvic acid-¹³C₃ is reacted with an unlabeled acetate donor.
A common pathway is as follows:
Esterification of Precursor: Commercially available Pyruvic acid-¹³C₃ is first converted to its ethyl ester, Ethyl pyruvate-¹³C₃, by reacting it with ethanol (B145695) under acidic catalysis. This step protects the carboxylic acid group and increases the reactivity of the alpha-proton.
Claisen Condensation: The Ethyl pyruvate-¹³C₃ is then reacted with unlabeled ethyl acetate in the presence of a strong base, such as sodium ethoxide. The base deprotonates the ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the ketone carbonyl of the Ethyl pyruvate-¹³C₃.
Hydrolysis and Acidification: The resulting intermediate ester is subsequently hydrolyzed under acidic conditions. This step removes the ethyl ester protecting groups from both the pyruvate and acetate moieties, yielding the final product, this compound.
Purification: The final compound is purified from the reaction mixture using standard techniques such as column chromatography or recrystallization to achieve high chemical and isotopic purity required for research applications.
This synthetic route ensures that the three ¹³C atoms originating from the pyruvic acid precursor are incorporated into the C1 (carboxyl), C2 (keto), and C3 (methylene) positions of the final acetylpyruvic acid molecule.
Analytical Techniques for Isotopic Purity and Positional Enrichment Verification
Rigorous analytical verification is crucial to confirm the identity, isotopic enrichment, and positional integrity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopomer Analysis
NMR spectroscopy is a powerful, non-destructive technique for determining the precise location of isotopic labels within a molecule. nih.gov For this compound, ¹³C NMR provides direct evidence of the labeling pattern.
Chemical Shifts: The ¹³C NMR spectrum will show signals corresponding to the labeled carbon atoms at their characteristic chemical shifts.
¹³C-¹³C Coupling: Crucially, the presence of adjacent ¹³C nuclei results in spin-spin coupling (J-coupling), which splits the NMR signals into multiplets. nih.gov Observing these couplings confirms that the ¹³C atoms are directly bonded, providing unambiguous proof of the C1-C2-C3 labeling pattern derived from the Pyruvic acid-¹³C₃ precursor. The absence of such couplings would indicate isotopic scrambling or an incorrect synthetic outcome.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J_CC, Hz) |
|---|---|---|---|
| C1 (-COOH) | ~175 | Doublet | ¹J(C1,C2) ≈ 50-60 Hz |
| C2 (C=O) | ~205 | Doublet of Doublets | ¹J(C1,C2) ≈ 50-60 Hz, ¹J(C2,C3) ≈ 35-45 Hz |
| C3 (-CH₂-) | ~55 | Doublet | ¹J(C2,C3) ≈ 35-45 Hz |
| C4 (C=O) | ~208 | Singlet | N/A (Unlabeled) |
| C5 (-CH₃) | ~28 | Singlet | N/A (Unlabeled) |
Mass Spectrometry (MS) for Isotopic Abundance and Positional Information
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the labeled compound and quantifying its isotopic purity. frontiersin.orgresearchgate.net
Isotopic Enrichment: By comparing the intensity of the mass signal for the labeled molecule (M+3) to the unlabeled molecule (M+0), the isotopic enrichment can be accurately calculated. researchgate.net The analysis of the full mass isotopomer distribution allows for a precise determination of the percentage of molecules that are correctly labeled with three ¹³C atoms. nih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the labels. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the position of the ¹³C atoms within the molecule's structure can be verified. For example, the characteristic loss of the carboxyl group (–COOH) would result in a fragment ion that is lighter by the mass of ¹³CO₂H, confirming the label at the C1 position.
| Species | Molecular Formula | Calculated Exact Mass [M-H]⁻ (Da) |
|---|---|---|
| Unlabeled (M+0) | C₅H₅O₄⁻ | 129.0188 |
| Labeled (M+3) | [¹³C₃][¹²C₂]H₅O₄⁻ | 132.0288 |
| Fragment [M-H-CO₂]⁻ (Unlabeled) | C₄H₅O₂⁻ | 85.0289 |
| Fragment [M-H-¹³CO₂]⁻ (Labeled) | [¹³C₂][¹²C₂]H₅O₂⁻ | 87.0356 |
Chromatographic Separations Coupled with Isotopic Detection
Techniques like liquid chromatography-mass spectrometry (LC-MS) are vital for ensuring that the measured isotopic signature corresponds to the target compound and not an impurity. nih.govnih.gov The chromatographic step separates this compound from starting materials, byproducts, and any potential unlabeled contaminants. The mass spectrometer then provides detection, confirming that the peak eluting at the correct retention time has the expected mass-to-charge ratio (m/z) for the M+3 isotopologue. This hyphenated technique is critical for both the final quality control of the synthesized material and for its quantification in complex biological samples during tracer experiments. springernature.com
Assessment of Isotopic Integrity and Stability in Diverse Research Matrices
Once synthesized and characterized, it is important to assess the stability of this compound in the experimental systems where it will be used, such as cell culture media or tissue homogenates. monash.edu The primary concerns are chemical degradation and metabolic isotope scrambling.
Chemical Stability: Acetylpyruvic acid, as a β-keto acid, can be susceptible to decarboxylation (loss of CO₂), particularly under certain pH or temperature conditions. If this occurs, the ¹³C label at the C1 position would be lost, compromising the integrity of the tracer. Stability studies involve incubating the compound in the relevant matrix (e.g., buffer, media) for various times and temperatures, followed by LC-MS or NMR analysis to detect any degradation or loss of the isotopic label.
Metabolic Stability (Isotope Scrambling): In biological systems, enzymes can metabolize this compound. This can lead to the ¹³C labels being incorporated into other molecules, a phenomenon known as isotope scrambling. nih.govcopernicus.org For example, if the molecule is cleaved into labeled pyruvate and unlabeled acetate, the labeled pyruvate could enter various metabolic pathways, distributing the ¹³C atoms throughout the metabolome. Assessing this involves conducting pilot tracer studies and analyzing the isotopic enrichment of related metabolites to understand the extent to which the label remains within the target molecule and its immediate downstream products over the experimental time course.
By performing these stability assessments, researchers can ensure that the data obtained from studies using this compound accurately reflect the metabolic pathways being investigated.
Applications in Metabolic Pathway Elucidation
13C-Metabolic Flux Analysis (13C-MFA) Principles and Applications
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. cortecnet.com The core principle involves feeding cells a substrate labeled with 13C, such as [U-13C]glucose, where all carbon atoms are 13C. researchgate.net As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. creative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the specific patterns of 13C labeling in these metabolites. benthamdirect.comnih.gov By comparing these experimentally measured labeling patterns to computationally simulated patterns from a metabolic network model, researchers can estimate the in vivo fluxes through central metabolic pathways with high accuracy. researchgate.netnih.gov
A primary application of 13C-labeled tracers is to map the flow of carbon through central carbon metabolism, which comprises key pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govlabrulez.com When cells are supplied with a 13C-labeled nutrient, the labeled carbons are transferred from one metabolite to the next in these interconnected pathways. nih.gov
For instance, using [1,2-13C2]glucose allows researchers to distinguish between glycolysis and the PPP. nih.gov Glycolysis will produce pyruvate (B1213749) with a specific labeling pattern, while the PPP, which involves a decarboxylation step, will result in a different pattern. labrulez.com By analyzing the isotopic enrichment in key intermediates like pyruvate, lactate (B86563), and TCA cycle metabolites, a detailed map of carbon flow can be constructed, revealing how cells allocate resources for energy production, biosynthesis, and redox balance. frontiersin.orgnih.gov
13C-MFA is widely applied to both in vitro (cell cultures) and ex vivo (perfused tissues or organs) systems to obtain quantitative data on metabolic activity. benthamdirect.comnih.gov In cancer research, for example, 13C-MFA is used to measure the metabolic reprogramming in tumor cells grown in culture. researchgate.netisotope.com These experiments can reveal which pathways are up- or down-regulated to support rapid proliferation. nih.gov
In ex vivo studies, an organ like the liver can be perfused with a medium containing a 13C tracer. nih.gov This allows for the study of organ-specific metabolism under controlled conditions, providing insights into processes like gluconeogenesis or the effects of drugs on metabolic function. nih.gov Such quantitative flux data is critical for understanding both normal physiology and the metabolic basis of disease. nih.gov
| Biological System | 13C-Labeled Tracer Used | Key Pathway(s) Investigated | Primary Finding/Application |
|---|---|---|---|
| Cancer Cell Line (A549) | [1,2-13C2]glucose, [U-13C5]glutamine | Glycolysis, PPP, TCA Cycle | Identified optimal tracers to precisely estimate fluxes and characterize cancer metabolism. nih.gov |
| Porcine Immune Cells (Ex vivo) | [U-13C]glucose | Glycolysis, PPP, TCA Cycle | Quantified cell type-specific metabolic patterns and sex differences. nih.gov |
| Perfused Mouse Liver (Ex vivo) | [2-13C]pyruvate | Gluconeogenesis, Pyruvate Cycling | Developed assays to screen for inhibitors of specific metabolic enzymes. nih.gov |
| Human CD8+ T Cells (In vitro) | [U-13C]glucose | Glycolysis, TCA Cycle | Revealed metabolic checkpoints during T cell differentiation and exhaustion. frontiersin.org |
The TCA cycle is a central hub of metabolism, not only for energy production but also for providing precursors for biosynthesis (cataplerosis). metwarebio.com To maintain its function, the pool of TCA cycle intermediates must be replenished through anaplerotic reactions. wikipedia.org 13C-labeled tracers are crucial for studying the balance between these processes.
For example, the conversion of pyruvate to oxaloacetate by pyruvate carboxylase is a key anaplerotic reaction. wikipedia.org Using a 13C-labeled precursor allows researchers to quantify the rate of this reaction and determine its contribution to replenishing the TCA cycle. nih.gov Similarly, the exit of intermediates like citrate (B86180) for fatty acid synthesis (a cataplerotic process) can be tracked. Understanding these dynamics is vital, as dysregulation of anaplerosis is implicated in various diseases, including cancer. nih.gov
Cancer cells often exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by high rates of glycolysis and lactate production, even in the presence of oxygen. researchgate.netmetabolon.com 13C-MFA has been instrumental in dissecting this phenomenon. By tracing 13C-glucose, researchers can quantify the increased flux through glycolysis and the reduced entry of glucose-derived carbon into the TCA cycle in cancer cells compared to normal cells. nih.govresearchgate.net
These studies have revealed that this metabolic switch is not simply about inefficient energy production but is a complex adaptation that shunts glucose intermediates into biosynthetic pathways (like the PPP for nucleotide synthesis) to support rapid cell growth and proliferation. selectscience.net Tracing experiments using both 13C-glucose and 13C-glutamine have further clarified how cancer cells utilize different nutrients to fuel their altered metabolism. nih.gov
Intermediary Metabolism Studies
Beyond central carbon pathways, 13C-labeled compounds are used to investigate intermediary metabolism, which involves the synthesis and breakdown of smaller molecules like amino acids and fatty acids. metwarebio.com These pathways are intricately linked to the central metabolic network.
Pyruvate recycling is a metabolic pathway where intermediates from the TCA cycle, such as malate (B86768) or oxaloacetate, are converted back to pyruvate. ismrm.org This pathway is distinct from glycolysis and plays important roles in generating NADPH for biosynthesis and providing an alternative source of pyruvate. nih.gov
The elucidation of these recycling mechanisms has been heavily reliant on 13C isotope tracers. nih.gov For instance, by providing cells with [U-13C]glutamate, which enters the TCA cycle as α-ketoglutarate, researchers can observe the appearance of 13C-labeled pyruvate and lactate. nih.gov This labeling pattern can only occur if the carbon backbone exits the TCA cycle and is "recycled" back to pyruvate. nih.gov 13C NMR spectroscopy is a particularly powerful tool for these studies, as it can distinguish between different isotopomers (molecules with 13C at different positions), providing detailed information on the specific reactions involved in the recycling process. nih.govismrm.org Studies have used this approach to demonstrate and quantify pyruvate recycling in various tissues, including the brain and liver. nih.govismrm.org
Analysis of Substrate Utilization and Product Formation in Research Models
Acetylpyruvic Acid-13C3, an isotopically labeled form of pyruvic acid, is a pivotal tool in metabolic research for tracing the fate of carbon atoms through various biochemical pathways. medchemexpress.com By introducing this labeled substrate into research models such as cell cultures or perfused organs, scientists can meticulously track its conversion into a multitude of downstream products. This process, known as stable isotope tracing, provides a dynamic snapshot of cellular metabolism, revealing which pathways are active and how different substrates are utilized under specific conditions. nih.govnih.gov
The core principle of this technique lies in the ability of analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between the naturally abundant carbon-12 (¹²C) and the heavy isotope carbon-13 (¹³C). escholarship.orgfrontiersin.org When this compound is metabolized, the ¹³C atoms are incorporated into subsequent molecules. Analyzing the mass shifts or specific NMR signals in these product molecules allows for the precise quantification of the tracer's contribution to their formation. escholarship.org
Pyruvate occupies a critical junction in central carbon metabolism, and its fate is indicative of the cell's energetic and biosynthetic state. wikipedia.org Research models have demonstrated several key transformations of labeled pyruvate:
Entry into the Tricarboxylic Acid (TCA) Cycle: Pyruvate is decarboxylated to form acetyl-CoA, which then enters the TCA cycle. Tracing the ¹³C label into TCA cycle intermediates such as citrate, succinate, and malate provides a measure of mitochondrial oxidative metabolism. researchgate.net
Conversion to Lactate and Alanine (B10760859): Under certain conditions, pyruvate is converted to lactate by lactate dehydrogenase or transaminated to form alanine by alanine transaminase. The detection of ¹³C in these molecules reveals the activity of these specific pathways. ismrm.org
Anaplerotic Reactions: Pyruvate can be carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. This is particularly important for maintaining the cycle's function during active biosynthesis. researchgate.net
The following table summarizes findings from various research models where this compound (or its unlabeled/singly-labeled counterparts, with the principles of tracing being identical) was used to analyze substrate utilization and product formation.
Table 1: Product Formation from 13C-Labeled Pyruvate in Different Research Models
| Research Model | Primary Labeled Products Detected | Metabolic Pathway Indicated | Reference Finding |
|---|---|---|---|
| Perfused Rat Heart | 13C-Lactate, 13C-Alanine, 13C-Bicarbonate (from 13CO2) | Glycolysis, Alanine Metabolism, TCA Cycle Activity | In vivo studies using hyperpolarized [1-13C]pyruvate demonstrated its rapid conversion into lactate, alanine, and bicarbonate, reflecting the heart's high metabolic rate. ismrm.org |
| Human B-cell Lymphoma Cells | 13C-Acetyl-CoA, 13C-Succinyl-CoA | TCA Cycle, Amino Acid Catabolism | Simultaneous quantification and isotopic labeling showed the incorporation of carbon from various precursors into key acyl-CoA pools. escholarship.org |
| Perfused Mouse Liver | 13C-Lactate, 13C-Alanine, 13C-Malate, 13C-Aspartate | Gluconeogenesis, Anaplerosis | Studies with hyperpolarized [1-13C]pyruvate revealed its significant use in anaplerotic pathways, essential for gluconeogenesis in the liver. ismrm.org |
| Cultured E. coli | 13C-Alanine, 13C-Valine, 13C-Leucine | Amino Acid Biosynthesis | Using [3-13C]pyruvate as a carbon source in cell-free systems enabled the tracking of carbon into specific amino acids, confirming biosynthetic pathways. copernicus.org |
Research on Metabolic Compartmentation and Zonation in Cellular Systems
Metabolic processes within eukaryotic cells are often segregated into different compartments, such as the cytosol and mitochondria. Similarly, within complex tissues, cells can exhibit metabolic zonation, where distinct cell populations in different anatomical regions perform specialized metabolic functions. This compound is an invaluable tracer for dissecting these spatial heterogeneities in metabolism. By following the distribution of the ¹³C label, researchers can infer the location and rates of specific metabolic activities. nih.gov
Metabolic Compartmentation refers to the separation of metabolic pathways within different organelles of a single cell. A classic example is the interplay between cytosolic glycolysis and mitochondrial TCA cycle activity. This compound, generated from labeled glucose in the cytosol, can be transported into the mitochondria to fuel the TCA cycle. The resulting labeling patterns in metabolites that exist in both compartments, like malate and aspartate, can be used to model the flux of intermediates across the mitochondrial membrane.
In brain tissue, metabolic compartmentation between different cell types (neurons and glia) is a well-studied phenomenon. nih.gov Mathematical models analyzing the flow of ¹³C from labeled substrates have shown that neurons and glial cells can have different enrichments of labeled pyruvate and utilize it in distinct ways. nih.gov For instance, pyruvate carboxylase is predominantly active in glia, leading to a unique labeling pattern in the glial pool of glutamate (B1630785) and glutamine compared to the neuronal pool. nih.gov
Metabolic Zonation is particularly prominent in the liver, where hepatocytes are organized into zones with differing metabolic capacities. nih.govnih.gov
Periportal Hepatocytes: Located near the incoming blood supply, these cells are typically specialized for oxidative metabolism, gluconeogenesis, and urea (B33335) synthesis.
Perivenous Hepatocytes: Situated around the central vein, these cells are more engaged in glycolysis, lipogenesis, and xenobiotic metabolism. nih.gov
Studies using isolated periportal and perivenous hepatocytes have revealed clear zonal differences. For example, fatty acid synthesis and the activity of acetyl-CoA carboxylase are markedly higher in perivenous cells, whereas fatty acid oxidation rates are increased in periportal cells. nih.gov While these studies focused on fatty acids, the principle applies to pyruvate metabolism. Using this compound in zonated liver models would allow researchers to quantify the relative contribution of periportal cells to gluconeogenesis (via pyruvate carboxylase) versus the contribution of perivenous cells to glycolysis and lactate production.
The table below illustrates how this compound can be used to investigate metabolic heterogeneity.
Table 2: Application of 13C-Pyruvate Tracing in Studying Metabolic Heterogeneity
| Type of Heterogeneity | Research Model System | Differential Metabolic Activity Observed | Inference from 13C Labeling |
|---|---|---|---|
| Cell-Type Compartmentation | Brain (Neurons vs. Glia) | Neurons exhibit high TCA cycle flux for energy, while glia show significant anaplerotic flux via pyruvate carboxylase. | Different labeling patterns in glutamate and glutamine pools allow for the deconvolution of neuronal and glial metabolic fluxes. nih.gov |
| Organelle Compartmentation | General Eukaryotic Cell (Mitochondria vs. Cytosol) | Pyruvate is converted to acetyl-CoA in the mitochondria, while lactate production from pyruvate occurs in the cytosol. | The ratio of labeled lactate to labeled TCA cycle intermediates reflects the balance between anaerobic glycolysis and oxidative phosphorylation. |
| Metabolic Zonation | Liver (Periportal vs. Perivenous Hepatocytes) | Periportal cells favor gluconeogenesis from pyruvate; perivenous cells favor glycolysis. | Higher incorporation of 13C from pyruvate into glucose would be expected in periportal cells, while higher production of labeled lactate would occur in perivenous cells. nih.gov |
Acetylpyruvic Acid 13c3 in Enzymatic Mechanism and Pathway Regulation Investigations
Determination of Enzyme Reaction Mechanisms Using Positional Labeling
Positional labeling with Acetylpyruvic Acid-13C3 allows for the precise tracking of carbon atoms as they are processed by enzymes. By strategically placing ¹³C atoms at specific positions within the acetylpyruvic acid molecule, researchers can follow their transformation into products, thereby revealing the step-by-step mechanism of the enzymatic reaction.
For instance, in studies of mitochondrial metabolism, hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate have been utilized to probe the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov The ¹³C label at the C1 position is lost as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA by PDH, preventing the direct detection of downstream metabolites in the TCA cycle. nih.gov Conversely, when [2-¹³C]pyruvate is used, the ¹³C label is retained in the acetyl-CoA molecule, allowing for the tracing of its incorporation into various metabolites. nih.gov
A study investigating the effects of the anticancer agent dichloroacetate (B87207) (DCA), an inhibitor of pyruvate dehydrogenase kinase, demonstrated the utility of positional labeling. Administration of DCA led to increased PDH activity, which was monitored using ¹³C-labeled pyruvate. The use of [1-¹³C]pyruvate resulted in a significant increase in the production of ¹³C-bicarbonate, while [2-¹³C]pyruvate led to elevated levels of ¹³C-labeled glutamate (B1630785), acetoacetate, and acetylcarnitine, confirming the stimulation of mitochondrial metabolism. nih.gov
Table 1: Metabolic Changes Observed with ¹³C-Labeled Pyruvate Following DCA Administration
| Labeled Substrate | Metabolite | Percentage Increase | p-value |
|---|---|---|---|
| [1-¹³C]pyruvate | Bicarbonate | 181 ± 69% | 0.025 |
| [2-¹³C]pyruvate | Glutamate | 74 ± 23% | 0.004 |
| [2-¹³C]pyruvate | Acetoacetate | 504 ± 281% | 0.009 |
This table summarizes the percentage increase in downstream metabolites following the administration of dichloroacetate (DCA) and subsequent infusion of hyperpolarized ¹³C-labeled pyruvate, as detailed in the study. nih.gov
Studies on Kinetic Isotope Effects in Enzymatic Catalysis
The substitution of a ¹²C atom with a ¹³C atom in this compound can lead to a measurable change in the rate of an enzyme-catalyzed reaction, an observation known as the kinetic isotope effect (KIE). mdpi.com The magnitude of the KIE provides valuable insights into the rate-limiting step of the reaction and the nature of the transition state. A significant KIE suggests that the bond to the labeled carbon is being broken or formed in the rate-determining step.
The study of KIEs is a fundamental aspect of enzymology, providing a powerful tool to dissect reaction mechanisms. nih.gov For example, in reactions involving the cleavage of a C-C bond, a ¹³C KIE can help to elucidate the transition state structure. If the bond to the ¹³C-labeled carbon is weakened in the transition state, the reaction will proceed more slowly with the labeled substrate compared to the unlabeled substrate, resulting in a normal KIE (k₁₂/k₁₃ > 1). Conversely, if the bonding to the labeled carbon becomes stiffer in the transition state, an inverse KIE (k₁₂/k₁₃ < 1) may be observed. nih.gov
While specific studies detailing the KIE of "this compound" are not prevalent in the literature, the principles of KIE analysis with ¹³C-labeled substrates are well-established. mdpi.comscispace.com Such studies are crucial for understanding the catalytic strategies employed by enzymes.
Investigation of Allosteric Regulation and Enzyme-Substrate Interactions in Research Settings
This compound can be employed to investigate the allosteric regulation of enzymes and the intricacies of enzyme-substrate interactions. Allosteric regulation involves the binding of an effector molecule at a site other than the active site, which in turn modulates the enzyme's catalytic activity.
Pyruvate kinase, an enzyme that catalyzes the final step of glycolysis, is a classic example of an allosterically regulated enzyme. nih.gov While not directly using a labeled substrate for the regulatory aspect, studies on pyruvate kinase highlight the importance of understanding these mechanisms. Research has shown that the allosteric inactivation of pyruvate kinase is crucial for efficient gluconeogenesis. nih.gov Mutations that disrupt the allosteric regulation can lead to metabolic imbalances. nih.gov
By using this compound as a substrate, researchers can monitor the kinetic parameters of an enzyme in the presence and absence of allosteric effectors. Changes in the metabolic flux of the ¹³C label through a pathway can reveal how allosteric regulation at a specific enzymatic step impacts the entire metabolic network. These studies can provide a detailed picture of how an enzyme's activity is fine-tuned in response to the changing metabolic state of the cell.
Role in Identifying Novel Metabolic Pathways or Uncharacterized Enzymes
The use of stable isotope-labeled compounds like this compound is a cornerstone of metabolomics and flux analysis, which can lead to the discovery of novel metabolic pathways or the characterization of previously unknown enzyme functions. nih.gov By introducing this compound into a biological system, researchers can trace the path of the ¹³C atoms through the metabolome. The appearance of the ¹³C label in unexpected metabolites can indicate the presence of a previously unknown metabolic route.
This technique, known as ¹³C-assisted metabolism analysis, involves feeding cells with a ¹³C-labeled substrate and analyzing the labeling patterns of downstream metabolites, often amino acids, using techniques like mass spectrometry. nih.gov The specific pattern of ¹³C incorporation can provide clues about the series of reactions that led to the formation of that metabolite. For instance, the labeling pattern in glutamate derived from [1-¹³C]pyruvate can indicate the activity of specific enzymes in the TCA cycle. nih.gov
This approach has been instrumental in elucidating complex metabolic networks in various organisms. nih.gov The identification of novel labeling patterns can prompt further investigation to identify the enzymes responsible for the observed transformations, thereby expanding our understanding of metabolism.
Advanced Methodologies Employing Acetylpyruvic Acid 13c3
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (HP ¹³C MRS/NMR)
Hyperpolarized (HP) ¹³C Magnetic Resonance Spectroscopy (MRS) is a powerful molecular imaging modality that provides unprecedented insight into dynamic metabolic and physiological processes. nih.govsyntecoptics.com By dramatically increasing the signal of ¹³C-labeled molecules, this technique enables the real-time, pathway-specific investigation of metabolism in living organisms, which was previously inaccessible to conventional imaging methods. nih.govnih.gov
The extraordinary signal enhancement required for HP ¹³C MRS is achieved through a process called dissolution Dynamic Nuclear Polarization (d-DNP). news-medical.netnih.gov This technique overcomes the primary limitation of conventional ¹³C MRS—its intrinsically low sensitivity—by boosting signal intensities by four to five orders of magnitude, or 10,000 to 100,000-fold. nih.govnih.govnih.gov
The d-DNP process involves three principal steps:
Dynamic Nuclear Polarization: A sample containing the ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate) and a stable source of unpaired electrons (a radical) is frozen to extremely low temperatures (≤1.2 K) within a strong magnetic field. nih.govnationalmaglab.org
Polarization Transfer: Microwave radiation is applied to the sample. nationalmaglab.orgphysicsworld.com This transfers the very high polarization of the electron spins to the ¹³C nuclear spins, aligning them to a degree far beyond what is achievable at room temperature. news-medical.netphysicsworld.com
Rapid Dissolution: The now-hyperpolarized solid sample is rapidly dissolved using a superheated, sterile buffer. nih.govdtu.dk This process transforms the sample into a liquid state for injection while preserving the majority of the nuclear spin polarization. news-medical.net The resulting hyperpolarized solution can then be administered for in vivo studies, with the enhanced signal lasting for several minutes. nationalmaglab.org
HP ¹³C MRS enables the real-time visualization of in vivo metabolic processes, providing a dynamic window into cellular function. nih.gov This has been applied extensively in preclinical research to study a range of pathologies, including cancer, neurological disorders, and cardiovascular disease. stanford.edunih.gov
In oncology, the technique is used to monitor the "Warburg effect," where cancer cells exhibit increased glycolysis even in the presence of oxygen. nih.gov By tracking the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate, researchers can assess tumor aggressiveness and response to therapy. nih.gov
In neuroscience, HP ¹³C MRS has been used to investigate metabolic impairment in models of neurological diseases. nih.gov For instance, studies in a multiple sclerosis murine model demonstrated that the method could detect neuroinflammatory lesions by measuring an increase in pyruvate-to-lactate conversion associated with proinflammatory cells. escholarship.org Similarly, it has been used to detect impaired oxidative metabolism and mitochondrial dysfunction in a tauopathy model of Alzheimer's disease by observing lower production of [¹³C]bicarbonate. ismrm.org
| Research Area | Preclinical Model | Key Metabolic Finding | Reference |
| Oncology | Prostate Cancer | Increased lactate (B86563) labeling correlates with tumor grade. | nih.gov |
| Neuroinflammation | Multiple Sclerosis (Cuprizone Mouse Model) | Increased pyruvate-to-lactate conversion in inflammatory lesions. | escholarship.org |
| Neurodegeneration | Alzheimer's Disease (Tauopathy Mouse Model) | Lower [¹³C]bicarbonate production, indicating impaired oxidative metabolism. | ismrm.org |
| Muscle Physiology | Exercising Murine Skeletal Muscle | Increased conversion of pyruvate (B1213749) to lactate and bicarbonate during exercise vs. rest. | nih.gov |
This table presents selected findings from preclinical studies using HP ¹³C MRS.
A primary application of HP ¹³C MRS is the direct, non-invasive measurement of metabolic flux through specific enzyme-catalyzed reactions. pnas.org The conversion of hyperpolarized [1-¹³C]pyruvate into downstream metabolites like [1-¹³C]lactate, [1-¹³C]alanine, and H¹³CO₃⁻ (bicarbonate) can be separately detected and quantified in real time due to the distinct chemical shifts of the ¹³C nucleus in each molecule. stanford.edupnas.org
The flux between pyruvate and lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), is of particular interest. In many cancers, this flux is significantly elevated. HP ¹³C MRS allows for a direct measurement of this conversion rate, providing a more direct assessment of the Warburg effect than indirect methods like ¹⁸F-FDG PET imaging, which only measures glucose uptake. nih.gov
A study on exercising murine skeletal muscle demonstrated the technique's sensitivity in quantifying metabolic changes. Researchers observed a significant increase in the lactate/pyruvate ratio (a factor of ~2.7x) and the bicarbonate/pyruvate ratio (a factor of ~1.5x) in muscle during stimulation compared to a resting state, reflecting increased glycolytic and oxidative flux, respectively. nih.govnih.gov
While [1-¹³C]pyruvate is the most widely used probe, significant research is dedicated to developing and validating new hyperpolarized ¹³C probes to investigate a wider array of metabolic pathways. syntecoptics.comnih.gov The goal is to create probes that can report on other crucial processes such as perfusion, pH, and specific enzymatic activities beyond LDH and pyruvate dehydrogenase (PDH). pnas.org
Advancements in this area include:
New Molecular Probes: Researchers are exploring other ¹³C-labeled endogenous biomolecules to probe different metabolic pathways. For example, hyperpolarized [¹³C]urea has been applied to image tumor perfusion. escholarship.org
Improved Polarization Methods: Efforts are ongoing to enhance polarization levels and shorten the time required for the d-DNP process, which could facilitate wider and more efficient use of the technology. nih.gov An alternative method involving the transfer of spin order from parahydrogen is also under investigation, offering the potential for less expensive equipment and faster production, though currently with lower polarization levels. nih.gov
Advanced Imaging Sequences: Specialized MRI pulse sequences are being developed to rapidly and efficiently capture the signal from the hyperpolarized substrate and its metabolic products before the polarization decays. escholarship.org
Integrated Omics Approaches
While HP ¹³C MRS provides a dynamic view of metabolic fluxes, a single omics technology cannot fully capture the complexity of biological systems. mdpi.com Integrating the real-time functional data from hyperpolarized probes with other omics datasets—which provide a static snapshot of the molecular landscape—offers the potential for a more holistic and systems-level understanding of cellular processes. mdpi.comnih.gov
Integrating HP ¹³C MRS data with transcriptomics, proteomics, and lipidomics allows researchers to connect dynamic metabolic activity with the underlying genetic, protein, and lipid machinery. mdpi.com This multi-omics approach can reveal how changes in gene expression (transcriptomics) and protein levels (proteomics) lead to the altered enzyme activities and metabolic fluxes observed with hyperpolarized probes.
For example:
Transcriptomics can identify the upregulation or downregulation of genes encoding metabolic enzymes (like LDH or PDH kinase), providing a genetic basis for the metabolic shifts seen with HP ¹³C MRS.
Proteomics can confirm whether changes in gene expression translate to changes in the actual abundance of these metabolic proteins.
Lipidomics can reveal alterations in lipid metabolism that may be upstream or downstream of the pathways being probed by hyperpolarized substrates, providing a broader context of the cellular metabolic state. mdpi.com
By combining these datasets, researchers can construct more comprehensive models of metabolic networks. nih.gov For instance, observing an increased pyruvate-to-lactate flux with HP ¹³C MRS in a tumor, combined with transcriptomic data showing increased expression of the LDHA gene and proteomic data confirming higher levels of the LDH-A protein, provides a multi-layered, systems-level confirmation of the metabolic phenotype and its molecular underpinnings. mdpi.com
Development of Computational Tools for Integrating Multi-Omics Data in 13C-MFA
Information regarding the development of computational tools specifically tailored for or utilizing data derived from "Acetylpyruvic Acid-13C3" in 13C-MFA is not available. Research in the field of 13C-MFA and multi-omics integration is extensive; however, it is centered around commonly used tracers such as 13C-labeled glucose, glutamine, and other central carbon metabolites. There is no indication that this compound has been adopted as a tracer for these purposes, and consequently, no computational tools have been developed for its specific use.
Computational and Theoretical Frameworks for 13c Tracer Studies
Metabolic Network Reconstruction and Modeling
At the core of any ¹³C-tracer study is a well-defined metabolic network model. This model serves as the scaffold upon which flux calculations are performed. It consists of a set of biochemical reactions, their stoichiometry, and the specific carbon atom transitions that occur in each reaction. When using a novel tracer like Acetylpyruvic Acid-13C3, it is imperative to accurately map its entry and subsequent metabolism within this network.
Acetylpyruvic acid is known to be hydrolyzed by the enzyme acetylpyruvate hydrolase, yielding acetate (B1210297) and pyruvate (B1213749). wikipedia.orgrhea-db.orgrhea-db.org Therefore, the metabolic network model must include this entry point reaction:
Acetylpyruvate + H₂O → Acetate + Pyruvate
The ¹³C₃ label on acetylpyruvic acid will be distributed between the resulting acetate (a two-carbon molecule) and pyruvate (a three-carbon molecule), depending on the initial labeling position on the tracer molecule. This dictates how the labeled carbons enter two of the most critical nodes in central metabolism: acetyl-CoA (derived from acetate) and pyruvate itself. nih.govwikipedia.org
An atom transition map, or atom mapping, is a detailed description of the fate of each carbon atom from a substrate to a product in a biochemical reaction. biorxiv.orgtu-bs.de For ¹³C-Metabolic Flux Analysis (¹³C-MFA), creating a comprehensive and accurate set of atom maps for the entire network is a foundational step.
When introducing this compound, the primary atom transition to map is its enzymatic cleavage. Assuming the tracer is labeled on the three carbons that form the pyruvate moiety, the reaction would be:
Acetyl-[¹³C₃]pyruvate → Acetate + [¹³C₃]Pyruvate
This reaction would introduce a fully labeled M+3 pyruvate pool into the cell. Subsequently, this [U-¹³C₃]Pyruvate would enter various key pathways, each with its own set of atom transitions that must be meticulously mapped in the model. metabolon.comreactome.orgresearchgate.net
Table 1: Key Atom Transitions for Metabolites Derived from [U-¹³C₃]Pyruvate
| Entry Reaction | Labeled Precursor | Pathway | Key Product | Product Labeling Pattern |
|---|---|---|---|---|
| Pyruvate Dehydrogenase | [¹³C₃]Pyruvate | TCA Cycle Entry | [¹³C₂]Acetyl-CoA + ¹³CO₂ | Acetyl-CoA labeled on both carbons. |
| Pyruvate Carboxylase | [¹³C₃]Pyruvate | Anaplerosis | [¹³C₃]Oxaloacetate | Oxaloacetate labeled on three carbons. |
| Alanine (B10760859) Transaminase | [¹³C₃]Pyruvate | Amino Acid Synthesis | [¹³C₃]Alanine | Alanine fully labeled. |
These atom transition maps are compiled for every reaction in the metabolic network, creating a comprehensive model that can predict the flow of the ¹³C label from this compound through the entirety of central carbon metabolism. biorxiv.orgresearchgate.net
To solve the complex system of equations generated by a ¹³C-MFA experiment, specialized software is essential. These software packages take the metabolic network model, atom transitions, and experimental labeling data as inputs to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. frontiersin.org
Prominent software tools used in the field include:
INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool capable of handling both steady-state and isotopically non-stationary MFA experiments. nih.govnih.gov It automates the generation of balance equations and uses least-squares regression to find the best-fit flux map. nih.gov For a tracer like this compound, INCA would be used to fit the measured mass isotopomer distributions of downstream metabolites to the flux parameters of the network model.
13CFLUX2: Another high-performance software suite that facilitates the modeling and simulation of ¹³C labeling experiments. It is often used for its computational efficiency and advanced features for statistical analysis.
Open-source platforms: Tools like FreeFlux, developed in Python, are becoming more common, offering greater flexibility and integration into larger data analysis pipelines. github.io
Beyond traditional least-squares regression, Bayesian modeling approaches are also employed. These methods offer a probabilistic framework for flux estimation, which can be particularly useful for incorporating prior knowledge about flux ranges and for providing a more robust assessment of the uncertainty associated with the estimated fluxes. researchgate.net
A critical output of ¹³C-MFA is not just a single value for each flux but also a statistically meaningful confidence interval. biorxiv.org This quantifies the precision of the flux estimate. Sensitivity and uncertainty analyses are performed to understand how the calculated fluxes are affected by measurement errors and to identify which fluxes are well-determined by the experimental data.
Sensitivity Analysis: This procedure evaluates how sensitive the simulated labeling patterns are to changes in each metabolic flux. For a study using this compound, this analysis would reveal which specific fluxes are most influential in determining the labeling patterns of, for example, TCA cycle intermediates or amino acids. This information is crucial for experimental design.
Uncertainty Analysis: Typically performed using methods like Monte Carlo simulations, this analysis involves repeatedly fitting the flux model to simulated data with added noise. The result is a probability distribution for each flux, from which confidence intervals (e.g., 95% confidence intervals) are calculated. This provides a rigorous assessment of the range within which the true metabolic flux likely lies. biorxiv.org
Isotopomer Distribution Modeling
Isotopomers are molecules that differ only in their isotopic composition. researchgate.net Modeling the distribution of these isotopomers is the central task that connects the metabolic flux map to the measurable data.
Given a metabolic network, a set of atom transitions, and a proposed flux distribution, computational models can precisely predict the expected mass isotopomer distribution (MID) for any metabolite in the network. The MID is a vector that describes the fraction of the metabolite pool that contains 0, 1, 2, ...n ¹³C atoms (M+0, M+1, M+2, ... M+n).
For instance, if this compound generates [U-¹³C₃]Pyruvate, the model would simulate the MIDs of downstream metabolites.
Table 2: Predicted Mass Isotopomer Distributions (MIDs) from [U-¹³C₃]Pyruvate in the First Turn of the TCA Cycle
| Metabolite | Key Isotopomers Expected | Explanation |
|---|---|---|
| Citrate (B86180) | M+2, M+3 | Condensation of [¹³C₂]Acetyl-CoA with unlabeled oxaloacetate (M+2) or with [¹³C₃]Oxaloacetate from a previous turn (M+5, not shown) or anaplerosis (M+3). |
| α-Ketoglutarate | M+2, M+3 | Derived from the isotopomers of citrate. |
| Succinate | M+2, M+3 | Derived from α-ketoglutarate, with potential for symmetry scrambling in fumarate affecting patterns in subsequent turns. |
| Malate (B86768) | M+2, M+3 | Derived from succinate/fumarate. |
These simulations are fundamental to ¹³C-MFA, as the goal of flux estimation is to minimize the difference between these predicted MIDs and the experimentally measured MIDs. creative-proteomics.com
Computational modeling is not only used for data analysis but also prospectively for designing optimal experiments. The choice of the isotopic tracer is a critical factor that determines the precision with which metabolic fluxes can be estimated. researchgate.netnih.gov Optimal experimental design (OED) aims to select tracers, or mixtures of tracers, that will yield the most informative data for a specific metabolic network. nih.gov
Before conducting a costly experiment with a tracer like this compound, researchers can use computational tools to:
Evaluate Tracer Performance: Simulate the expected labeling patterns and perform a virtual flux analysis to predict the confidence intervals on all network fluxes. This allows for the comparison of this compound against more common tracers like [U-¹³C₆]glucose or [U-¹³C₅]glutamine. researchgate.net
Identify Optimal Tracer Mixtures: Algorithms can be used to design optimal mixtures of different labeled substrates to maximize the precision of a particular flux or a set of fluxes. For example, a simulation might suggest that co-feeding cells with this compound and a specifically labeled glucose tracer would provide better resolution of fluxes around the pyruvate node than either tracer alone. nih.gov
Select Measurement Sets: OED can also guide the selection of which metabolites to measure, prioritizing those whose labeling patterns provide the most information about the fluxes of interest, thereby maximizing the efficiency of the analytical effort.
By leveraging these computational and theoretical frameworks, the full potential of novel isotopic tracers like this compound can be realized, enabling a highly detailed and quantitative understanding of metabolic systems.
Future Directions and Emerging Research Paradigms
Novel Applications in Metabolic Engineering and Synthetic Biology Research
Metabolic engineering and synthetic biology aim to rationally design and construct microbial cell factories for the production of valuable chemicals. nih.gov In this context, Acetylpyruvic Acid-13C3 is an invaluable tracer for mapping and optimizing metabolic pathways. By introducing this labeled compound into engineered microorganisms, researchers can track the flow of carbon atoms through both native and heterologous pathways. nih.gov This allows for the precise identification of metabolic bottlenecks, carbon flux partitioning at key nodes, and the quantification of pathway efficiencies. nih.gov
Future applications will likely focus on dynamic metabolic flux analysis, where the fate of this compound is monitored in real-time in response to environmental perturbations or genetic modifications. This will provide a deeper understanding of cellular regulation and facilitate the development of more robust and efficient microbial strains. Furthermore, its use in spatially resolved isotope tracing can reveal metabolic heterogeneity within microbial consortia or biofilms. springernature.comnih.gov
| Research Focus | Application of this compound | Expected Outcome |
| Pathway Optimization | Tracing carbon flux from this compound to target products. | Identification and alleviation of rate-limiting steps in engineered pathways. nih.gov |
| Dynamic Flux Analysis | Real-time monitoring of labeled metabolite pools. | Understanding of metabolic regulation and cellular adaptation. |
| Co-culture Metabolism | Differentiating carbon metabolism between different microbial species. | Optimization of synergistic interactions in microbial consortia. |
Development of Advanced 13C-Editing NMR Pulse Sequences for Complex Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for metabolomics, and the use of 13C-labeled substrates like this compound greatly enhances its capabilities. frontiersin.org However, the complexity of biological samples often leads to spectral overlap, hindering the unambiguous identification and quantification of metabolites. Advanced 13C-editing NMR pulse sequences are being developed to overcome these challenges. ismrm.orgnih.gov
These sophisticated pulse sequences can selectively detect signals from 13C-labeled molecules, effectively filtering out the overwhelming background signals from unlabeled compounds. ismrm.org This allows for the sensitive and specific tracking of this compound and its downstream metabolites even in complex biological matrices like cell lysates or intact tissues. Future developments in this area will likely focus on improving the sensitivity and resolution of these techniques, enabling the detection of low-abundance metabolites and the analysis of smaller sample volumes. The use of hyperpolarized [2-13C]pyruvate in human brain metabolism studies showcases the potential for enhanced signal detection in vivo. nih.gov
| NMR Technique | Principle | Advantage for this compound Studies |
| 13C-Edited 1H-NMR | Indirect detection of 13C via attached protons. | Higher sensitivity compared to direct 13C detection. ismrm.org |
| Heteronuclear Single Quantum Coherence (HSQC) | Correlation of 1H and 13C chemical shifts. | Resolves spectral overlap and aids in metabolite identification. |
| Hyperpolarization | Dramatic enhancement of the 13C NMR signal. | Enables real-time metabolic imaging in vivo. nih.govnih.gov |
Integration with Advanced Microscopy Techniques for Spatially Resolved Metabolic Information
A significant frontier in metabolic research is the ability to visualize metabolic activity within the spatial context of a cell or tissue. While traditional metabolomics provides a bulk average of metabolite levels, it fails to capture the intricate spatial organization of metabolism. Integrating the use of 13C-labeled tracers like this compound with advanced microscopy techniques is set to address this limitation.
Techniques such as matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-MSI) can be coupled with stable isotope labeling to generate spatially resolved maps of metabolite distribution. springernature.comnih.gov By administering this compound to a biological sample, researchers can then use MALDI-MSI to visualize the location of the 13C-labeled downstream metabolites, providing a snapshot of metabolic activity across different cellular compartments or tissue regions. nih.gov This approach holds immense potential for understanding metabolic zonation in tissues, host-pathogen interactions, and the metabolic microenvironment of tumors.
Potential for High-Throughput 13C-Based Metabolic Phenotyping in Academic Research
The rise of systems biology and high-throughput screening has created a demand for rapid and comprehensive metabolic analysis. nih.gov 13C-based metabolic phenotyping, using tracers such as this compound, is a powerful approach for characterizing the metabolic state of a large number of samples. This is particularly relevant in academic research for screening mutant libraries, testing the effects of drug candidates, or characterizing the metabolic diversity of natural isolates.
Future efforts in this area will focus on the development of automated platforms that integrate cell cultivation, 13C-labeling, sample preparation, and data analysis. nih.gov The combination of robotic liquid handling systems with rapid analytical techniques like mass spectrometry will enable the high-throughput analysis of metabolic fluxes. This will significantly accelerate the pace of discovery in metabolic research, allowing for the systematic investigation of gene function and the elucidation of complex metabolic networks.
Q & A
Basic Research Questions
Q. How can isotopic purity and stability of Acetylpyruvic Acid-<sup>13</sup>C3 be validated in synthesis protocols?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm <sup>13</sup>C isotopic enrichment at the C1, C2, and C3 positions. Cross-validate with high-resolution mass spectrometry (HRMS) to assess molecular ion peaks and isotopic distribution patterns. For stability studies, monitor degradation under varying storage conditions (e.g., 2–8°C vs. room temperature) using HPLC or LC-MS to quantify decomposition products .
- Key Considerations : Ensure synthesis protocols minimize isotopic dilution by using <sup>13</sup>C-labeled precursors in stoichiometric excess. Document batch-specific purity data to address variability in downstream applications .
Q. What analytical techniques are recommended for quantifying Acetylpyruvic Acid-<sup>13</sup>C3 in metabolic flux studies?
- Methodology : Employ isotope-ratio mass spectrometry (IRMS) coupled with gas chromatography (GC-IRMS) for high-precision <sup>13</sup>C/<sup>12</sup>C ratio measurements. For dynamic flux analysis in cell cultures, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to track labeled metabolites .
- Data Interpretation : Normalize signals against unlabeled internal standards to correct for matrix effects. Validate linearity and limits of detection (LOD) in biological matrices (e.g., plasma, cell lysates) to ensure reproducibility .
Advanced Research Questions
Q. How should isotope tracing experiments with Acetylpyruvic Acid-<sup>13</sup>C3 be designed to resolve competing metabolic pathways?
- Experimental Design :
Pulse-Chase Labeling : Introduce the compound at specific time points to track temporal incorporation into downstream metabolites (e.g., acetyl-CoA, citrate).
Compartmental Modeling : Use computational tools like INCA or OpenFLUX to integrate labeling data and infer pathway activity in mitochondria vs. cytosol.
Control Experiments : Include unlabeled controls and isotopic scrambling tests to distinguish enzymatic vs. non-enzymatic reactions .
- Challenges : Address isotopic dilution from endogenous pools by optimizing tracer concentration and exposure duration. Cross-validate with genetic knockdowns (e.g., ACLY, PDH) to confirm pathway specificity .
Q. How can discrepancies in NMR data for Acetylpyruvic Acid-<sup>13</sup>C3 be resolved when analyzing complex biological samples?
- Troubleshooting Steps :
Spectral Deconvolution : Apply algorithms like Bayesil or Chenomx to separate overlapping peaks in crowded regions (e.g., 1.5–2.5 ppm for methyl groups).
pH Calibration : Adjust sample pH to stabilize the keto-enol equilibrium, which affects chemical shift patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
